4-Iodoisoquinoline

Descripción general

Descripción

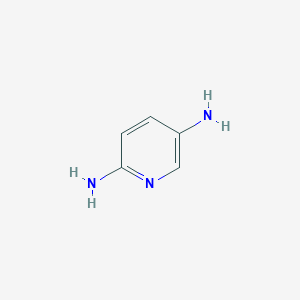

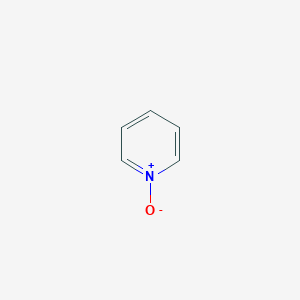

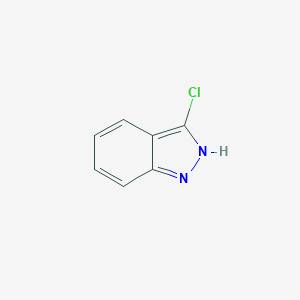

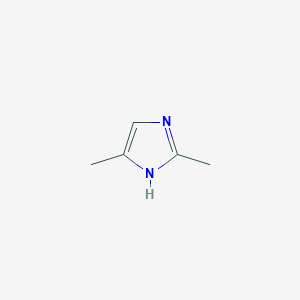

4-Iodoisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family . This molecule contains one iodine and one nitrogen atom, which make it a highly reactive and versatile compound with the potential to be used in a wide range of fields.

Synthesis Analysis

The synthesis of 4-Iodoisoquinoline involves various methods. For example, one method involves the reaction of isoquinolinium salts with copper (I) oxide, 1,10-Phenanthroline, and potassium iodide in methanol . Another method involves the Ptzinger quinoline synthesis, where isatin reacts with a-methylene carbonyl compound in the presence of a base in ethanol .Molecular Structure Analysis

The molecular formula of 4-Iodoisoquinoline is C9H6IN . It has an average mass of 255.055 Da and a monoisotopic mass of 254.954483 Da .Physical And Chemical Properties Analysis

4-Iodoisoquinoline has a density of 1.8±0.1 g/cm3, a boiling point of 336.8±15.0 °C at 760 mmHg, and a flash point of 157.5±20.4 °C . It has a molar refractivity of 55.1±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 138.8±3.0 cm3 .Aplicaciones Científicas De Investigación

4-Iodoisoquinoline is valuable in synthesizing biologically and medicinally significant compounds, as demonstrated by its use in the gram-scale synthesis of a CRTH2 antagonist (Fang, Wang, & Wang, 2019).

It serves as a precursor in novel synthetic methods for producing 3-aryl-4-iodoisoquinolines, showcasing its importance in the creation of various isoquinoline derivatives under metal-free conditions (Naruto & Togo, 2021).

The compound finds use in electrophilic cyclization processes to generate functionalized isoquinoline N-oxides, a process crucial for the development of compounds with potential pharmacological applications (Ding & Wu, 2008).

4-Iodoisoquinoline is integral in the alkyne activation processes for the synthesis of diverse organic compounds, highlighting its versatility in chemical synthesis (Yamamoto, Gridnev, Patil, & Jin, 2009).

It plays a critical role in identifying and characterizing bioactive compounds in traditional herbs, as seen in the comprehensive study of alkaloids in Eomecon chionantha Hance (Lu, Li, He, Cheng, & Yang, 2020).

4-Iodoisoquinoline-based compounds show potential in neuroprotection research, particularly in the context of cerebral ischemia (Chen, Ogunshola, Yeoh, Jani, Papadakis, Nagel, Schofield, & Buchan, 2014).

The compound is pivotal in developing iodoisoquinoline-fused benzimidazole derivatives, indicating its significance in medicinal chemistry (Ouyang, Tang, Zhong, Zhang, & Li, 2011).

Safety and Hazards

Direcciones Futuras

Quinoline, a related compound to 4-Iodoisoquinoline, has been identified as an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, it is expected that 4-Iodoisoquinoline, with its unique properties, will also have significant potential for future drug development .

Propiedades

IUPAC Name |

4-iodoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPCCFSUFGFVBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348838 | |

| Record name | 4-iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodoisoquinoline | |

CAS RN |

55270-33-2 | |

| Record name | 4-iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(1,3-thiazol-2-yl)pentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B189454.png)

![6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol](/img/structure/B189466.png)